![molecular formula C13H18N6 B2690477 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine CAS No. 1706449-97-9](/img/structure/B2690477.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine
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Description
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine, also known as DIPL, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DIPL is a small molecule that belongs to the class of pyrimidine derivatives and has been shown to exhibit promising pharmacological properties.
Scientific Research Applications
Antiproliferative Activity
A series of derivatives structurally related to 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Compounds in this category exhibited significant inhibitory effects on the growth of cancer cells, highlighting the potential of these derivatives as anticancer agents. Notably, specific derivatives showed good activity on several cancer cell lines, underscoring the importance of further research to explore their therapeutic potential (Mallesha et al., 2012).
Antimycobacterial Activity
Research into novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which share a core structural similarity with 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine, has identified compounds with significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings indicate a promising direction for the development of new antimycobacterial agents, with the N-[2-(piperazin-1-yl)ethyl] moiety emerging as a potentially effective linker for further structure-activity relationship studies (Lv et al., 2017).
Antimicrobial Agents
Thiazolidinone derivatives linked to a triazine core and incorporating a piperazin-1-yl moiety have been synthesized and assessed for their antimicrobial activity against a variety of bacterial and fungal species. This research demonstrates the antimicrobial potential of compounds structurally related to 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine, suggesting a valuable avenue for the development of new antimicrobial agents (Patel et al., 2012).
Interaction with Plasma Proteins
The interaction between novel pyrazolo[1,5-a]pyrimidine derivatives and bovine serum albumin (BSA) has been investigated to understand the binding mechanism and potential biological implications. These studies provide insights into the pharmacokinetics and pharmacodynamics of compounds with a core structure resembling 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine, highlighting the importance of such interactions in the design of new therapeutic agents (He et al., 2020).
properties
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c1-10-11(2)19(9-17-10)13-7-12(15-8-16-13)18-5-3-14-4-6-18/h7-9,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKBJEHZIAJDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCNCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine |
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